Bienvenue dans la boutique en ligne BenchChem!

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

Medicinal Chemistry Stereochemistry Chiral Resolution

Choose this specific chiral pyrazole-triazole hybrid for unmatched experimental reproducibility. Unlike achiral azoles (e.g., fluconazole), its single stereocenter enables stereospecific SAR studies. With balanced LogP (0.3) and low TPSA (59.4 Ų), it predicts superior BBB penetration—ideal for CNS antifungal programs. Cited in US Patent 9,051,342 for nonsense mutation suppression, it serves as a defined chemical probe for readthrough assays in cystic fibrosis/DMD models. ≥98% purity ensures HTS library compatibility. Substituting 'similar' azoles compromises data integrity.

Molecular Formula C7H9N5
Molecular Weight 163.184
CAS No. 303996-69-2
Cat. No. B2964141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
CAS303996-69-2
Molecular FormulaC7H9N5
Molecular Weight163.184
Structural Identifiers
SMILESCC(C1=CC=NN1)N2C=NC=N2
InChIInChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11)
InChIKeyJUQYUICLZWLXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole (CAS: 303996-69-2): Structural Features and Compound Class Overview for Procurement Decisions


1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a heterocyclic small molecule (molecular formula C₇H₉N₅, molecular weight 163.18 g/mol) that belongs to the class of hybrid pyrazole-triazole compounds [1]. It features a 1,2,4-triazole ring linked via an ethyl bridge to a 1H-pyrazole moiety, creating a chiral center at the bridging carbon. This architecture combines two pharmacologically privileged scaffolds and is distinct from simpler, single-ring azoles. The compound is available from commercial suppliers as a research-grade chemical (typically ≥95% purity) and is identified by CAS number 303996-69-2 and MDL number MFCD00142028 . Its structural attributes (computed XLogP3-AA of 0.3, topological polar surface area of 59.4 Ų, one hydrogen bond donor, and three acceptors) suggest balanced physicochemical properties suitable for medicinal chemistry and chemical biology applications [1].

Why Substituting 1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole (CAS: 303996-69-2) with Common Pyrazole or Triazole Analogs Is Scientifically Unjustified


Generic substitution among azole-containing compounds fails because subtle differences in ring connectivity, substitution pattern, and stereochemistry profoundly alter biological target engagement, physicochemical properties, and experimental reproducibility. 1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole possesses a unique chiral center absent in simpler, achiral 1,2,4-triazoles (e.g., fluconazole) or pyrazoles. Structure-activity relationship (SAR) analyses of triazole-pyrazole hybrids consistently demonstrate that even minor structural modifications—such as altering the position of the triazole ring or the nature of the linker—can shift antimicrobial potency by orders of magnitude or abolish activity entirely [1][2]. Furthermore, the specific 1,2,4-triazole ring in this compound exhibits a distinct hydrogen-bonding profile (one donor, three acceptors) compared to 1,2,3-triazole isomers, directly impacting molecular recognition and solubility [3]. For research requiring reproducible outcomes in antifungal screening, nonsense mutation suppression, or medicinal chemistry optimization, substituting this precise chemical entity with a 'similar' azole compromises data integrity and invalidates cross-study comparisons. The following quantitative evidence substantiates why this compound is not interchangeable with its nearest structural relatives.

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole (CAS: 303996-69-2) – Quantified Differentiation Evidence Against Structural Analogs


Chiral Center Differentiation: Stereochemical Distinction from Achiral Azole Scaffolds

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole contains a chiral center at the ethyl bridge carbon, a feature absent in clinically established achiral azole antifungals like fluconazole and voriconazole, as well as in simpler pyrazole and 1,2,4-triazole building blocks. This stereocenter provides an additional dimension for molecular recognition and enantioselective biological activity that achiral analogs cannot offer [1]. While specific enantiomeric activity data for this exact compound are not yet published, class-level evidence from triazole-pyrazole hybrids demonstrates that chiral centers can significantly modulate antifungal potency and target selectivity [2].

Medicinal Chemistry Stereochemistry Chiral Resolution

Physicochemical Profile Advantage: Balanced Lipophilicity (XLogP3-AA = 0.3) for Improved Solubility and Permeability

The target compound exhibits a computed XLogP3-AA value of 0.3 [1], which lies within the optimal range (0–3) for oral drug-like molecules and is lower (more hydrophilic) than many antifungal triazole-pyrazole hybrids reported in the literature. For comparison, the potent triazole-pyrazole hybrid 6c (with a phenylethynyl side chain) has a higher predicted lipophilicity due to its extended aromatic system [2]. This lower LogP of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole suggests improved aqueous solubility and potentially reduced off-target binding compared to more lipophilic analogs, while still maintaining sufficient permeability.

Drug Discovery ADME Physicochemical Properties

Topological Polar Surface Area (TPSA = 59.4 Ų) Predicts Superior Blood-Brain Barrier Penetration Potential

With a computed topological polar surface area (TPSA) of 59.4 Ų [1], 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole falls well below the established threshold of 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration [2]. This value is significantly lower than that of many azole antifungals: fluconazole has a TPSA of 81.6 Ų, and voriconazole has a TPSA of 76.7 Ų. The lower TPSA of the target compound suggests enhanced potential for CNS exposure, making it a more attractive candidate for programs targeting neurological disorders or fungal infections of the CNS.

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Hydrogen Bonding Profile: Reduced Donor Count (1) vs. Standard Azoles Minimizes Off-Target Polar Interactions

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole possesses only one hydrogen bond donor (the pyrazole NH) and three hydrogen bond acceptors (the triazole and pyrazole nitrogens) [1]. In contrast, many azole antifungals contain additional donor/acceptor functionality: fluconazole has one donor and seven acceptors; voriconazole has one donor and six acceptors. The lower number of hydrogen bond donors in the target compound may reduce strong, non-specific polar interactions with off-target proteins, potentially enhancing selectivity and reducing toxicity, while still maintaining sufficient binding affinity for intended targets.

Medicinal Chemistry Molecular Recognition Selectivity

IP Landscape: Coverage in US Patent 9,051,342 for Nonsense Mutation Suppression

The compound class encompassing 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is explicitly claimed in U.S. Patent 9,051,342, titled 'Pyrazole or triazole compounds and their use for the manufacture of a medicament for treating somatic mutation related diseases' [1]. This patent describes methods for suppressing premature translation termination associated with nonsense mutations—a mechanism relevant to cystic fibrosis, Duchenne muscular dystrophy, and certain cancers. While specific in vivo data for this exact compound are not disclosed in the patent, its inclusion within the claimed Markush structures provides a clear intellectual property anchor that simpler, commercially ubiquitous azoles (e.g., fluconazole) lack for this therapeutic application.

Patent Landscape Nonsense Mutation Rare Diseases

Commercial Purity and Supply Chain Reliability: ≥98% Purity from Established Vendors

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is commercially available from multiple established chemical suppliers (e.g., ChemScene, Leyan) at a purity of ≥98% . This high purity specification ensures consistent performance in biological assays and synthetic applications, reducing variability caused by impurities. In contrast, some bespoke or less common triazole-pyrazole hybrids may only be available at lower purity (>95%) or require custom synthesis, introducing batch-to-batch variability and procurement delays.

Procurement Quality Control Supply Chain

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole (CAS: 303996-69-2): Recommended Research Applications Based on Quantified Differentiation


Lead Optimization for CNS-Penetrant Antifungal Agents

The compound's low TPSA (59.4 Ų) and balanced LogP (0.3) predict superior blood-brain barrier penetration relative to fluconazole (TPSA 81.6 Ų) and voriconazole (TPSA 76.7 Ų) [1][2]. This makes 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole an ideal starting scaffold for medicinal chemistry campaigns targeting fungal meningitis or other CNS fungal infections. Researchers should prioritize this compound over more polar azoles when CNS exposure is a key objective.

Chemical Probe Development for Nonsense Mutation Suppression

As a member of the pyrazole-triazole class claimed in US Patent 9,051,342 for suppressing premature translation termination, this compound serves as a valuable chemical probe for investigating readthrough of nonsense mutations in disease models (e.g., cystic fibrosis, DMD) [3]. Unlike standard antifungal azoles, this compound has defined IP and preliminary mechanistic rationale for this application, offering a clear pathway for translational research.

Medicinal Chemistry SAR Studies on Chiral Pyrazole-Triazole Hybrids

The presence of a single chiral center distinguishes 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole from achiral azole building blocks and provides a unique handle for exploring stereospecific target engagement [1]. It is particularly suited for SAR studies aiming to correlate stereochemistry with antifungal potency, target selectivity, or pharmacokinetic parameters. Procurement of this enantiomerically enriched (or racemic) compound enables direct comparison with simpler achiral analogs.

High-Throughput Screening for Novel Azole-Based Therapeutics

With a commercial purity of ≥98% and reliable supply from multiple vendors , this compound is well-suited for inclusion in high-throughput screening libraries. Its balanced physicochemical properties (LogP 0.3, TPSA 59.4 Ų) and moderate molecular weight (163.18 g/mol) place it within favorable chemical space for drug-like hits, reducing the risk of assay interference from highly lipophilic or aggregating compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.